molecular formula C19H24N2O2S B2437701 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide CAS No. 869070-14-4

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide

Cat. No.: B2437701
CAS No.: 869070-14-4
M. Wt: 344.47
InChI Key: LLHXQTCIHKASQT-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a cyclopentanecarboxamide moiety

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-13-17(11-12-20-18(22)14-5-3-4-6-14)24-19(21-13)15-7-9-16(23-2)10-8-15/h7-10,14H,3-6,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHXQTCIHKASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The methoxyphenyl group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]propan-2-amine: Similar structure but lacks the thiazole ring.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but has a different core structure.

    2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group but has a furochromen core .

Uniqueness

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S

with a molecular weight of approximately 344.47 g/mol. The structural features include a cyclopentanecarboxamide backbone and a thiazole ring substituted with a methoxyphenyl group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This is achieved by reacting appropriate precursors under acidic conditions.
  • Alkylation : The thiazole derivative is then alkylated using bromoethylamine to introduce the ethylamine side chain.
  • Cyclization : The final step involves cyclization to form the cyclopentanecarboxamide structure.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial and fungal strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The thiazole ring is known for its role in anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, studies on related thiazole derivatives revealed their ability to target specific enzymes involved in tumor growth, making them potential candidates for cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism by binding to their active sites.
  • Receptor Modulation : It can also modulate receptor activity, affecting signaling pathways that regulate cell growth and survival.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results suggest that it may serve as a lead compound for developing new anticancer agents.

Data Summary Table

Property Details
Molecular FormulaC₁₉H₂₄N₂O₂S
Molecular Weight344.47 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityInduces apoptosis in MCF-7 cells
Mechanism of ActionEnzyme inhibition; receptor modulation

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